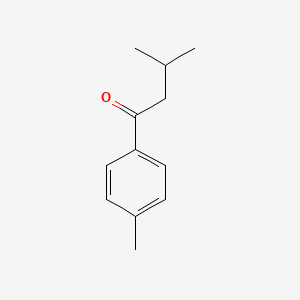

3-Methyl-1-(4-methylphenyl)butan-1-one

Overview

Description

3-Methyl-1-(4-methylphenyl)butan-1-one is an organic compound with the molecular formula C12H16O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(4-methylphenyl)butan-1-one typically involves the reaction of 4-methylbenzaldehyde with 3-methylbutan-2-one in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired ketone .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(4-methylphenyl)butan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Carboxylic acids or ketones with additional oxygen-containing functional groups.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

3-Methyl-1-(4-methylphenyl)butan-1-one has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its interactions with biological systems, particularly its psychoactive effects.

Medicine: Research is ongoing to explore its potential therapeutic uses and its effects on the central nervous system.

Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(4-methylphenyl)butan-1-one involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the levels of dopamine and norepinephrine, leading to enhanced mood and alertness. The compound’s molecular targets include monoamine transporters, which are responsible for the reuptake of neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

4-Methylmethcathinone (Mephedrone): Similar in structure but with different psychoactive properties.

3,4-Methylenedioxypyrovalerone (MDPV): Another synthetic cathinone with potent stimulant effects.

4-Fluoroamphetamine (4-FA): A fluorinated analog with similar stimulant properties.

Uniqueness

3-Methyl-1-(4-methylphenyl)butan-1-one is unique due to its specific structural features, which confer distinct pharmacological properties. Its methyl group on the butanone chain and the methylphenyl group on the aromatic ring differentiate it from other synthetic cathinones, leading to variations in its potency, duration of action, and side effect profile .

Biological Activity

3-Methyl-1-(4-methylphenyl)butan-1-one, also known as 4-Methyl-3-phenyl-2-butanone, is a ketone compound with notable structural features that suggest potential biological activities. Its chemical structure can be represented as CHO, which includes a methyl group and a phenyl ring, making it an interesting candidate for pharmacological studies.

The molecular weight of this compound is approximately 176.25 g/mol. Its structure features a branched alkyl chain attached to a phenyl group, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and toxicology. Below is a summary of its reported effects:

Antimicrobial Activity

Several studies have explored the antimicrobial properties of ketones similar to this compound. These compounds often demonstrate effectiveness against a range of bacterial and fungal strains. For instance, compounds with similar structures have shown inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents .

Anticancer Properties

Recent investigations into the anticancer effects of ketones have revealed promising results. For example, compounds structurally related to this compound have been evaluated for their antiproliferative activities against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism often involves the disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC (nM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 33 | Tubulin destabilization |

| Compound B | MDA-MB-231 | 23 | Apoptosis induction |

| This compound | TBD | TBD | TBD |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Interaction with Enzymes: The compound may interact with specific enzymes or receptors, influencing metabolic pathways.

- Cell Cycle Modulation: Similar compounds have been shown to affect the cell cycle by inducing G2/M phase arrest in cancer cells.

- Reactive Oxygen Species (ROS): Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis.

Study on Antiproliferative Effects

In a study examining the antiproliferative effects of various ketones, including those related to this compound, researchers observed significant inhibition of cell growth in MCF-7 cells. The study highlighted that these compounds could serve as potential leads for developing new anticancer therapies .

Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of this compound. Results indicated that while certain concentrations exhibited cytotoxicity in vitro, further research is needed to establish safe dosage levels for therapeutic use .

Properties

IUPAC Name |

3-methyl-1-(4-methylphenyl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-9(2)8-12(13)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUUNMVVLFFPBKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30500720 | |

| Record name | 3-Methyl-1-(4-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61971-91-3 | |

| Record name | 3-Methyl-1-(4-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.